1,5-Dimethoxy-2-methyl-3-nitrobenzene
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Overview
Description
1,5-Dimethoxy-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol . It is a derivative of benzene, characterized by the presence of two methoxy groups, a methyl group, and a nitro group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethoxy-2-methyl-3-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1,5-dimethoxy-2-methylbenzene using a mixture of nitric acid and sulfuric acid . The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxy-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 1,5-Dimethoxy-2-methyl-3-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1,5-Dimethoxy-2-carboxy-3-nitrobenzene.
Scientific Research Applications
1,5-Dimethoxy-2-methyl-3-nitrobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,5-Dimethoxy-2-methyl-3-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
1,3-Dimethoxy-5-nitrobenzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1,3-Dimethyl-2-nitrobenzene: Contains methyl groups instead of methoxy groups, affecting its chemical properties and reactivity.
Uniqueness
1,5-Dimethoxy-2-methyl-3-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
1,5-dimethoxy-2-methyl-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-6-8(10(11)12)4-7(13-2)5-9(6)14-3/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWAEXWMLARGIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646812 |
Source
|
Record name | 1,5-Dimethoxy-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16024-31-0 |
Source
|
Record name | 1,5-Dimethoxy-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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